molecular formula C11H15ClF2N4 B12234422 1-(2,2-difluoroethyl)-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride

1-(2,2-difluoroethyl)-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride

Cat. No.: B12234422
M. Wt: 276.71 g/mol
InChI Key: YZDFVDIVFOYPMM-UHFFFAOYSA-N
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Description

1-(2,2-difluoroethyl)-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-difluoroethyl)-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route may involve the following steps:

    Preparation of Intermediate Compounds: The initial step involves the synthesis of intermediate compounds, such as 1-(2,2-difluoroethyl)pyrazole and 1-methylpyrrole.

    Coupling Reaction: The intermediate compounds are then subjected to a coupling reaction to form the desired product. This step may involve the use of reagents such as coupling agents and catalysts.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt of the compound, which is achieved by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods to larger reactors and optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-difluoroethyl)-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other reagents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

1-(2,2-difluoroethyl)-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 1-(2,2-difluoroethyl)-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,2-difluoroethyl)-1H-pyrazol-4-ylmethylpropylamine
  • 1-(2,2-difluoroethyl)-1H-pyrazol-4-ylmethyl(3-isopropoxypropyl)amine

Uniqueness

1-(2,2-difluoroethyl)-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity

Properties

Molecular Formula

C11H15ClF2N4

Molecular Weight

276.71 g/mol

IUPAC Name

1-(2,2-difluoroethyl)-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride

InChI

InChI=1S/C11H14F2N4.ClH/c1-16-4-2-3-10(16)6-14-9-5-15-17(7-9)8-11(12)13;/h2-5,7,11,14H,6,8H2,1H3;1H

InChI Key

YZDFVDIVFOYPMM-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1CNC2=CN(N=C2)CC(F)F.Cl

Origin of Product

United States

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